molecular formula C21H21N3O4S B2752728 N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-(4-methoxyphenyl)propanamide CAS No. 893927-70-3

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-(4-methoxyphenyl)propanamide

Cat. No.: B2752728
CAS No.: 893927-70-3
M. Wt: 411.48
InChI Key: USMNQHZYPQFEHG-UHFFFAOYSA-N
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Description

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Potential

The research work focuses on the computational and pharmacological potential of novel derivatives, including N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide. These compounds were investigated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) revealed moderate inhibitory effects across assays, highlighting their significance in medicinal chemistry and drug discovery (Faheem, 2018).

Synthesis and Biological Evaluation

Another study focused on the synthesis and biological evaluation of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide. These compounds were prepared via multi-component cyclo-condensation reactions and evaluated for their anti-bacterial, antifungal, and anti-inflammatory activities, demonstrating their potential as antimicrobial and anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015).

Cytotoxicity and Carbonic Anhydrase Inhibition

A series of compounds, including N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide, were synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. The study highlighted the cytotoxic activities of these compounds, which could be crucial for further anti-tumor activity studies (Gul et al., 2016).

Molecular Docking and Quantum Chemical Calculations

The molecular structure and spectroscopic data of a related compound were analyzed through DFT calculations, revealing insights into its potential biological effects. This study underscores the importance of computational methods in understanding the structure-activity relationships of novel compounds, aiding in the design of therapeutics with improved efficacy (Viji et al., 2020).

Preclinical Toxicity Evaluation

Tepoxalin, a related compound, was evaluated for its oral toxicity, highlighting its anti-inflammatory properties and its inhibition of cyclooxygenase and 5-lipoxygenase activities. This study provides a foundation for understanding the therapeutic potential and safety profile of such compounds in clinical settings (Knight et al., 1996).

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-28-17-10-7-15(8-11-17)9-12-20(25)22-21-18-13-29(26,27)14-19(18)23-24(21)16-5-3-2-4-6-16/h2-8,10-11H,9,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMNQHZYPQFEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.